1-Bromo-3,5-dichlorobenzene
Overview
Description
1-Bromo-3,5-dichlorobenzene is an aromatic compound with the molecular formula C6H3BrCl2. It is a white to pale yellow crystalline solid at room temperature and pressure. This compound is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine and chlorine atoms. It is commonly used as an intermediate in organic synthesis and medicinal chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-3,5-dichlorobenzene is an organic compound that primarily targets carbon-carbon bonds in other organic compounds . It is used as a building block in the synthesis of various halogenated chemical compounds .
Mode of Action
The compound acts as an electrophile in electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
Its physical properties such as boiling point (232°c/757mm hg) and melting point (73-75°c) suggest that it may have low bioavailability due to its low solubility in water .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various halogenated chemical compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as iPrMgCl.LiCl in THF and DMF at 0°C, followed by the reaction with molecular iodine and aq NH3 . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Preparation Methods
1-Bromo-3,5-dichlorobenzene can be synthesized through several methods. One common method involves the reaction of acetanilide with chlorine in the presence of aqueous sulfuric acid at temperatures below 35°C. The resulting dichlorophenyl acetamide is then deacetylized at temperatures between 75°C and 150°C. Bromine is added to the reaction mixture at temperatures ranging from 60°C to 120°C, followed by the elimination of the amino group from the monobromodichloroaniline .
Another method involves the treatment of 1,3-dichlorobenzene with bromine in the presence of aluminum halide as a catalyst. This process is carried out at temperatures between 80°C and 180°C .
Chemical Reactions Analysis
1-Bromo-3,5-dichlorobenzene undergoes various chemical reactions, primarily focusing on the bromine and chlorine atoms in its structure. Some of the common reactions include:
Substitution Reactions: The bromine atom can undergo cross-coupling reactions with transition metal catalysts and organic nucleophilic reagents such as arylboronic acids and amine compounds.
Reduction Reactions: The compound can be reduced to form corresponding aromatic amines.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions and reagents used.
Scientific Research Applications
1-Bromo-3,5-dichlorobenzene is widely used in scientific research and industrial applications. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of halogenated chemical compounds, such as polychlorinated biphenyls (PCBs).
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: It is employed in the development of advanced materials and polymers.
Comparison with Similar Compounds
1-Bromo-3,5-dichlorobenzene can be compared with other halogenated benzene derivatives, such as:
- 1,4-Dibromo-2,5-dichlorobenzene
- 2-Bromo-1,4-dichlorobenzene
- 1,3-Dichlorobenzene
These compounds share similar structural features but differ in the positions and types of halogen substituents. The unique arrangement of bromine and chlorine atoms in this compound makes it particularly useful for specific synthetic applications .
Properties
IUPAC Name |
1-bromo-3,5-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFFMWJXJBBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066524 | |
Record name | Benzene, 1-bromo-3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19752-55-7 | |
Record name | Bromo-3,5-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19752-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019752557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-3,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,5-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common use of 1-bromo-3,5-dichlorobenzene in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. For instance, it can be transformed into 1,3,5-trichlorobenzene through a chlorination reaction using chlorine gas in the presence of a radical initiator like 2,2'-azobisisobutyronitrile or benzoyl peroxide []. This method offers advantages such as reduced reaction times and minimal byproduct formation.
Q2: Can this compound be used to introduce isotopically labeled carbon atoms into a target molecule?
A2: Yes, [13C6]this compound, synthesized from commercially available [13C6]aniline, can be used to introduce a labeled cyano group using K13CN and cuprous iodide []. This reaction allows for the incorporation of a stable isotope label, expanding its utility in chemical synthesis and analysis, particularly in creating internal standards for techniques like LC-MS.
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